Cas no 19485-35-9 (1-Methyl-1H-imidazole-4,5-dicarbonitrile)

1-Methyl-1H-imidazole-4,5-dicarbonitrile structure
19485-35-9 structure
商品名:1-Methyl-1H-imidazole-4,5-dicarbonitrile
CAS番号:19485-35-9
MF:C6H4N4
メガワット:132.1228
MDL:MFCD01567299
CID:51321
PubChem ID:583268

1-Methyl-1H-imidazole-4,5-dicarbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-imidazole-4,5-dicarbonitrile
    • 1-Methylimidazole-4,5-dicarbonitrile
    • 4,5-Dicyano-1-methyl-1H-imidazole
    • 1-Methyl-4,5-dicyano-imidazol
    • 1-Methyl-4,5-dicyanoimidazole
    • 4,5-dicyano-1-methylimidazole
    • 4,5-dicyano-N-methylimidazole
    • Imidazole,4,5-dicyano-1-methyl
    • Imidazole, 4,5-dicyano-1-methyl-
    • 1H-imidazole-4,5-dicarbonitrile, 1-methyl-
    • 1-Methylimidazole-4,5-dicarbonitrile, 97%
    • 1-Methyl-1H-imidazole-4,5-dicarbonitrile ,97%
    • ZERO/005873
    • PubChem8999
    • SUOVGHDPXJUFME-UHFFFAOYSA-N
    • 1-Methyl-4,5-dicyano-1H-imidazole
    • STK785165
    • SBB013752
    • AB09228
    • TRA
    • DTXSID00342598
    • J-504864
    • F2199-0590
    • AKOS005083180
    • 19485-35-9
    • AC-7260
    • FT-0683573
    • SY005433
    • CS-0062396
    • SCHEMBL8470119
    • 1-Methylimidazole-4 pound not5-dicarbonitrile
    • I10067
    • AMY28716
    • MFCD01567299
    • 1-Methyl-1H-imidazole-4,5-dicarbonitrile #
    • EN300-1264833
    • 1P-006
    • A813760
    • 4,5-Dicyano-1-methyl imidazole
    • ALBB-012383
    • DB-011865
    • MDL: MFCD01567299
    • インチ: 1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3
    • InChIKey: SUOVGHDPXJUFME-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])=NC(C#N)=C1C#N)C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 132.04400
  • どういたいしつりょう: 132.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.4
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.21
  • ゆうかいてん: 83-85
  • ふってん: 454.9 ℃ at 760 mmHg 148-150/0.5mm
  • フラッシュポイント: 228.9℃
  • 屈折率: 1.622
  • PSA: 65.40000
  • LogP: 0.16346
  • ようかいせい: 自信がない

1-Methyl-1H-imidazole-4,5-dicarbonitrile セキュリティ情報

1-Methyl-1H-imidazole-4,5-dicarbonitrile 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Methyl-1H-imidazole-4,5-dicarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
1P-006-20MG
1-methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 >95%
20mg
£76.00 2023-03-07
Key Organics Ltd
1P-006-50G
1-methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 >95%
50g
£1760.00 2023-09-09
Enamine
EN300-1264833-0.5g
1-methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 95%
0.5g
$19.0 2023-05-01
Chemenu
CM186786-25g
1-Methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 95+%
25g
$211 2021-08-05
Chemenu
CM186786-100g
1-Methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 95+%
100g
$755 2021-08-05
abcr
AB402778-5 g
4,5-Dicyano-1-methyl-1H-imidazole, 95%; .
19485-35-9 95%
5 g
€76.00 2023-07-19
abcr
AB402778-25 g
4,5-Dicyano-1-methyl-1H-imidazole, 95%; .
19485-35-9 95%
25 g
€127.00 2023-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1133036-10g
1-Methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 98%
10g
¥252 2023-04-15
Life Chemicals
F2199-0590-5g
1-methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 95%
5g
$60.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1133036-250mg
1-Methyl-1H-imidazole-4,5-dicarbonitrile
19485-35-9 98%
250mg
¥41 2023-04-15

1-Methyl-1H-imidazole-4,5-dicarbonitrile 関連文献

1-Methyl-1H-imidazole-4,5-dicarbonitrileに関する追加情報

Introduction to 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 19485-35-9)

1-Methyl-1H-imidazole-4,5-dicarbonitrile, identified by its Chemical Abstracts Service (CAS) number 19485-35-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, particularly the presence of two cyano groups at the 4 and 5 positions, contribute to its unique chemical reactivity and potential utility in synthetic chemistry.

The synthesis and application of 1-Methyl-1H-imidazole-4,5-dicarbonitrile have been extensively studied in recent years, with researchers exploring its role as a key intermediate in the development of novel pharmaceuticals and advanced materials. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and cyclization reactions, makes it a valuable building block for constructing more complex molecular architectures. In particular, the cyano groups provide multiple sites for functionalization, enabling the design of derivatives with tailored properties for specific applications.

Recent advancements in the field have highlighted the importance of 1-Methyl-1H-imidazole-4,5-dicarbonitrile in medicinal chemistry. Researchers have demonstrated its potential as a precursor in the synthesis of bioactive molecules, including inhibitors of enzymes involved in metabolic pathways and receptors targeted in therapeutic interventions. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and proteases, making them promising candidates for further development into drugs for treating inflammatory diseases and cancer.

The chemical properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile also make it relevant in materials science. Its ability to form coordination complexes with transition metals has been exploited in the development of catalysts and luminescent materials. These complexes find applications in organic synthesis, sensor technology, and even in optoelectronic devices. The versatility of this compound underscores its importance as a versatile chemical entity with broad industrial relevance.

In terms of synthetic methodologies, the preparation of 1-Methyl-1H-imidazole-4,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of methyl cyanoacetate with formamide under acidic conditions, followed by cyclization to form the imidazole ring system. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the cyano groups at specific positions on the imidazole core. These synthetic strategies highlight the compound's accessibility and synthetic tractability, facilitating its use in both academic research and industrial processes.

The biological activity of 1-Methyl-1H-imidazole-4,5-dicarbonitrile has been a focus of numerous studies aimed at identifying new therapeutic agents. Initial investigations have revealed that this compound exhibits modest antimicrobial properties when tested against certain bacterial strains. Additionally, its derivatives have shown promise as scaffolds for designing molecules that interact with biological targets such as DNA gyrase inhibitors used in antibiotics or antiviral agents targeting RNA-dependent RNA polymerases.

The structural motif of 1-Methyl-1H-imidazole-4,5-dicarbonitrile is also relevant in the context of drug delivery systems. Researchers have explored its use as a component in polymeric nanoparticles designed for targeted drug delivery. The cyano groups can be functionalized to incorporate targeting ligands or stabilizing moieties that enhance the efficacy and specificity of therapeutic agents. This application leverages the compound's ability to form stable yet dynamic structures suitable for encapsulating bioactive molecules.

From an industrial perspective, 1-Methyl-1H-imidazole-4,5-dicarbonitrile represents an important intermediate in specialty chemicals manufacturing. Its role as a precursor for high-value compounds necessitates efficient production methods that ensure high yield and purity. Advances in process chemistry have enabled scalable synthesis protocols that meet industrial demands while maintaining environmental sustainability through green chemistry principles.

The future prospects for 1-Methyl-1H-imidazole-4,5-dicarbonitrile are promising given its multifaceted utility across different scientific disciplines. Ongoing research aims to expand its applications by exploring new synthetic pathways and uncovering novel biological activities through structure-activity relationship studies (SAR). Collaborative efforts between academia and industry are expected to drive innovation by integrating computational modeling with experimental validation.

In conclusion, 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 19485-35-9) stands out as a versatile chemical entity with significant potential across pharmaceuticals and materials science domains. Its unique structural features enable diverse functionalization strategies while offering opportunities for developing innovative solutions to complex scientific challenges.

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Amadis Chemical Company Limited
(CAS:19485-35-9)1-Methyl-1H-imidazole-4,5-dicarbonitrile
A813760
清らかである:99%
はかる:100g
価格 ($):164.0